4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized pyrrolopyrimidine derivatives .
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and anticancer agents.
Biological Research: The compound is studied for its potential effects on cellular pathways and its ability to modulate biological targets.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity . This interaction can lead to the modulation of cellular signaling pathways and the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine: This compound is structurally similar but differs in the position of the nitrogen atoms in the pyrimidine ring.
4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine: Another related compound with a different fused ring system.
Uniqueness: 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 4-position, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for the development of new therapeutic agents and research tools .
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQQYBSBGXLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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